molecular formula C12H9FN2O5 B2806291 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 188624-46-6

2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Katalognummer B2806291
CAS-Nummer: 188624-46-6
Molekulargewicht: 280.211
InChI-Schlüssel: IBLVGUBANPOVCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a chemical compound with a complex structure . It is related to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms . The compound also contains a fluorobenzyl group, which is a benzyl group with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorobenzyl group attached to an imidazolidine ring, which is further attached to an acetic acid group . The linear formula of a similar compound is given as C15H12O2N3F1 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

The compound 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid and its derivatives have been synthesized and evaluated for various biological activities. A related derivative, synthesized through a series of reactions starting from chlorination to afford chloro derivatives and then reacting with different amines, exhibited significant anti-inflammatory and analgesic activities in animal models. These activities were assessed against carrageenan-induced rat paw edema and the writhing test in albino mice, showing potent efficacy in reducing inflammation and pain Maha M. A. Khalifa & Nayira Abdelbaky, 2008.

Chemical Synthesis and Catalysis

The compound's chemistry has been explored in the context of enantioselective catalysis. A study demonstrated the utility of imidazolidinone derivatives in N-heterocyclic carbene (NHC)-catalyzed annulation reactions with α,β-unsaturated aldehydes, highlighting the role of acetic acid as a critical additive for achieving high chemoselectivity. This represents a significant development in the synthesis of imidazoles, showcasing the compound's role in facilitating complex chemical transformations Elizabeth O. McCusker & K. Scheidt, 2013.

Structural and Stability Studies

Investigations into the stability and structure of potential N-heterocyclic carbene precursors featuring the compound's skeleton have provided insights into the electronic properties influencing their reactivity and stability. Computational and experimental analyses revealed the importance of π-framework extension over carbonyl moieties in determining the electrophilicity and instability of these compounds, offering a foundational understanding for designing NHCs with enhanced stability and reactivity M. Hobbs et al., 2010.

Antimicrobial and Anticancer Activities

Further research has expanded into the synthesis of derivatives with antimicrobial and anticancer properties. Substituted benzenesulfonamides derived from a chemotype similar to 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid were synthesized and evaluated, showing potent activity against aldose reductase, an enzyme implicated in diabetic complications. Some derivatives also demonstrated significant antioxidant potential, underscoring the chemical scaffold's versatility in drug discovery P. Alexiou & V. Demopoulos, 2010.

Eigenschaften

IUPAC Name

2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O5/c13-8-3-1-2-7(4-8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLVGUBANPOVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.